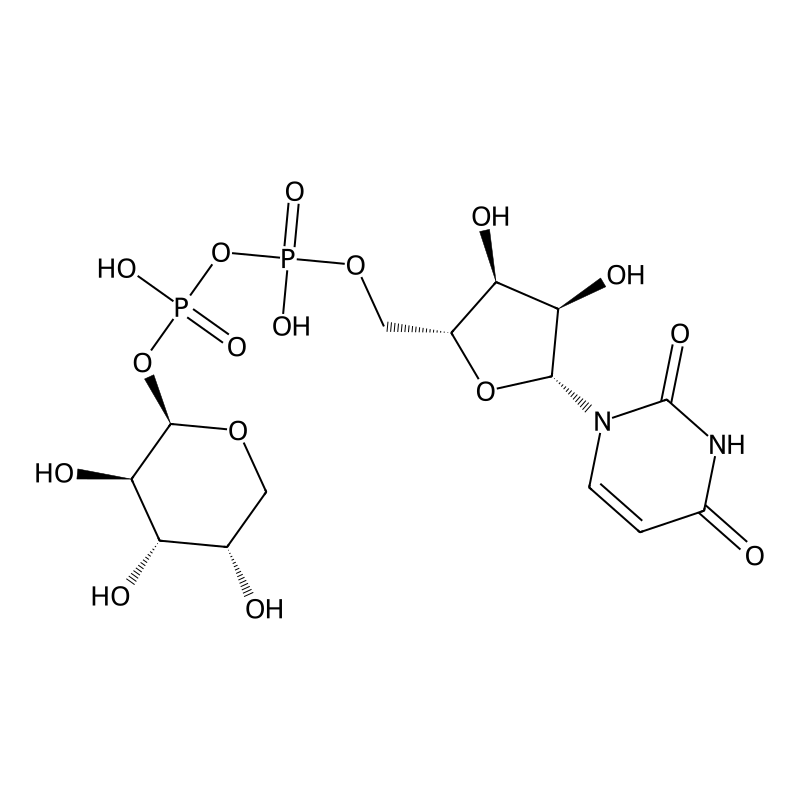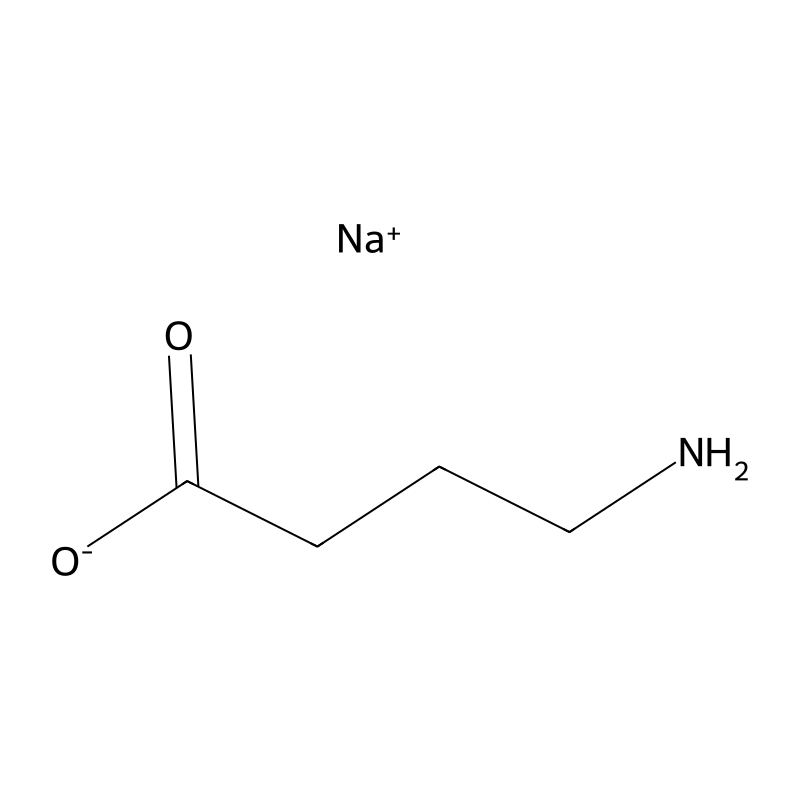Molybdenumhexacarbonyl
C6MoO6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6MoO6
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalysis:
- Organic synthesis: Mo(CO)6 serves as a precursor for various homogeneous catalysts used in organic synthesis reactions. These reactions include:
- Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen Source: [A. P. Humphries, J. M. Thomas, "Catalysis by Metal Carbonyls" (1965): ]
- Hydrogenation: The addition of hydrogen to unsaturated compounds Source: [P. W. N. M. van Leeuwen, "Homogeneous Catalysis: Understanding the Science" (2004): ]
- Carbonylation reactions: The introduction of a carbonyl group (C=O) into organic molecules Source: [R. H. Crabtree, "The Organometallic Chemistry of the Transition Metals" (2005): ]
- Polymerization: Mo(CO)6 can be used as a catalyst for the polymerization of various monomers, including olefins and acetylenes Source: [W. Kaminsky, "Transition Metal Mediated Polymerizations" (2000): ]
Material Science:
- Chemical vapor deposition (CVD): Mo(CO)6 is a precursor for the deposition of molybdenum thin films used in various applications, such as:
- Microelectronics: As gate electrodes in transistors Source: [C. H. J. van der Horst, N. M. van der EIjk, "Molybdenum and tungsten hexacarbonyls as precursors in CVD" (1991): ]
- Optoelectronics: As part of light-emitting devices (LEDs) Source: [S. T. Lee, "Metal-organic vapor phase epitaxy for optoelectronic device applications" (2010): )]
Medicinal Chemistry:
Molybdenum hexacarbonyl, with the chemical formula Mo(CO)₆, is a colorless solid that serves as a notable example of a metal carbonyl. It is characterized by its octahedral geometry, where six carbon monoxide ligands are symmetrically arranged around a central molybdenum atom in the zero oxidation state. This compound is air-stable and volatile, making it unique among transition metal complexes. Molybdenum hexacarbonyl is synthesized primarily through reductive carbonylation, involving the reduction of molybdenum halides in a carbon monoxide atmosphere .
Molybdenum hexacarbonyl is a toxic compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system. Exposure to high concentrations can cause dizziness, nausea, and vomiting.
- Toxicity: LD50 (oral, rat) = 132 mg/kg (LD50 refers to the dose at which 50% of a population dies)
- Flammability: Mo(CO)₆ is combustible and can ignite spontaneously in air when heated.
- Desulfurization: Molybdenum hexacarbonyl mediates the desulfurization of thiols and disulfides, effectively removing sulfhydryl groups from various organic compounds .
- Alkyne Metathesis: It is used as a catalyst in alkyne metathesis reactions, facilitating the exchange of alkynes to form new products .
- Pauson–Khand Reaction: This compound also plays a role in the Pauson–Khand reaction, which synthesizes cyclopentenones from alkynes and alkenes .
The biological activity of molybdenum hexacarbonyl is an area of ongoing research. While it has not been extensively studied for direct biological applications, its derivatives have shown potential in various fields:
- Anticancer Properties: Some studies suggest that molybdenum compounds may exhibit anticancer activity, although specific mechanisms and efficacy require further investigation .
- Carbon Monoxide Release: Molybdenum hexacarbonyl can release carbon monoxide, which has therapeutic implications in medicine due to its role in signaling pathways .
Molybdenum hexacarbonyl can be synthesized through several methods:
- Reductive Carbonylation: The most common method involves reducing molybdenum halides (such as MoCl₅) using metals like magnesium or zinc under carbon monoxide pressure .
- Thermal Decomposition: Another approach includes the thermal decomposition of molybdenum-containing precursors in the presence of carbon monoxide .
- Mechanochemical Methods: Recent advancements have explored mechanochemical synthesis techniques that utilize mechanical energy to facilitate reactions involving molybdenum hexacarbonyl .
Molybdenum hexacarbonyl finds applications across various fields:
- Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring metal carbonyl complexes.
- Electron Beam-Induced Deposition: Due to its volatility and ability to decompose under electron beams, it is widely used in microfabrication technologies .
- Precursor for Molybdenum Compounds: Molybdenum hexacarbonyl acts as a precursor for producing other molybdenum-based materials and organomolybdenum dyes .
Studies on the interactions of molybdenum hexacarbonyl with various ligands reveal its versatility:
- Ligand Substitution Reactions: Molybdenum hexacarbonyl can undergo ligand substitution, where one or more carbon monoxide ligands are replaced by other donor ligands such as phosphines or amines .
- Complex Formation: It can form stable complexes with different organic molecules, enhancing its utility in catalysis and material science .
Molybdenum hexacarbonyl shares similarities with other metal carbonyls but exhibits unique properties due to its specific structure and reactivity. Below are some similar compounds for comparison:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Chromium Hexacarbonyl | Cr(CO)₆ | Similar octahedral structure; used in catalysis |
| Tungsten Hexacarbonyl | W(CO)₆ | Volatile; used in thin film deposition |
| Rhenium Pentacarbonyl | Re(CO)₅ | Less stable; often used in organometallic synthesis |
| Iron Pentacarbonyl | Fe(CO)₅ | Known for its reactivity; utilized in various reactions |
Molybdenum hexacarbonyl stands out due to its stability and versatility as both a reagent and catalyst in organic synthesis, making it an essential compound in both academic research and industrial applications .
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (94.29%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








